2,3-Dimethy-D-phenylalanine
Description
Contextualization within Non-Canonical Amino Acid Chemistry
The twenty canonical amino acids are the fundamental building blocks of proteins, dictated by the genetic code. However, the field of chemical biology has expanded to include a vast array of non-canonical amino acids (ncAAs), which are not among the primary twenty. nih.govnih.gov These ncAAs, including 2,3-Dimethyl-D-phenylalanine, offer a powerful toolkit for scientists to design and synthesize peptides and proteins with novel structures and functions. nih.govacs.org The introduction of ncAAs can confer unique properties, such as increased stability against enzymatic degradation, enhanced receptor binding affinity, and controlled conformational states. nih.gov
2,3-Dimethyl-D-phenylalanine is a derivative of the essential amino acid phenylalanine, featuring two methyl groups on the phenyl ring at the 2 and 3 positions and existing in the D-isomeric form. This specific substitution pattern significantly influences the molecule's steric and electronic properties, making it a valuable tool in peptidomimetic and drug discovery research. The incorporation of such modified amino acids allows for the fine-tuning of peptide-based therapeutics, moving beyond the limitations of naturally occurring amino acid sequences. nih.gov
Historical Perspectives on Substituted Phenylalanine Research
Research into substituted phenylalanine derivatives has a rich history, driven by the desire to understand and modulate biological processes. Early investigations into phenylalanine analogs were often linked to the study of metabolic disorders like phenylketonuria (PKU), where the body cannot properly metabolize phenylalanine. mdpi.comnih.gov This led to the development of synthetic protein substitutes and a deeper understanding of amino acid metabolism. mdpi.comnih.gov
The first description of phenylalanine itself dates back to 1879, and its synthesis was achieved in 1882. wikipedia.org Over the decades, chemists began to systematically modify the structure of phenylalanine to probe its role in peptide and protein function. The introduction of substituents on the phenyl ring, such as methyl groups, was found to be a powerful strategy. For instance, the synthesis of L-2,6-dimethylphenylalanine and L-2,4,6-trimethylphenylalanine was explored through enzymatic resolution. njmu.edu.cn These early studies laid the groundwork for the more complex and targeted research seen today with compounds like 2,3-Dimethyl-D-phenylalanine.
Overview of Current Research Trajectories for Dimethylphenylalanine Analogues
Current research on dimethylphenylalanine analogues is vibrant and multifaceted, with a strong focus on their application in medicinal chemistry and materials science. Scientists are actively exploring how the incorporation of these analogues into peptides can influence their biological activity and physical properties.
A significant area of investigation is in the development of novel therapeutics. For example, dimethylphenylalanine derivatives have been incorporated into opioid peptides to enhance their receptor binding affinity and selectivity. nih.govnih.gov Specifically, 2',6'-dimethylphenylalanine (DMP) has been used as a substitute for phenylalanine in opioid peptides, leading to analogues with improved activity. nih.govtandfonline.com
Furthermore, research is underway to understand the conformational effects of incorporating dimethylphenylalanine into peptide backbones. nih.govresearchgate.net The steric bulk of the dimethylphenyl group can restrict the rotational freedom of the amino acid side chain, leading to more defined three-dimensional structures. This is particularly valuable in the design of peptides that target specific protein-protein interactions. meilerlab.org Computational modeling and experimental techniques like NMR spectroscopy are being employed to elucidate the structural consequences of these modifications. tandfonline.comnih.gov The synthesis of various dimethylphenylalanine derivatives, including those with different substitution patterns, continues to be an active area of research to expand the toolbox of available non-canonical amino acids for peptide and protein engineering. njmu.edu.cnchemimpex.comresearchgate.net
Physicochemical Properties of 2,3-Dimethyl-D-phenylalanine
The unique structural features of 2,3-Dimethyl-D-phenylalanine give rise to a specific set of physicochemical properties that are crucial for its application in chemical synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | nih.gov |
| Molecular Weight | 193.24 g/mol | nih.gov |
| Physical Form | White to Yellow Solid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
| Melting Point | 273-276 °C (for D-phenylalanine) | chemsrc.com |
| IUPAC Name | (2R)-2-amino-3-(2,3-dimethylphenyl)propanoic acid | nih.gov |
Note: Some data, like the melting point, may be for the parent D-phenylalanine (B559541) compound due to the limited availability of specific data for the 2,3-dimethyl derivative.
Properties
Molecular Weight |
193.24 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,3 Dimethy D Phenylalanine
Stereoselective Synthesis Approaches for Enantiopure Dimethylphenylalanine
The synthesis of enantiomerically pure 2,3-dimethyl-D-phenylalanine requires precise control over stereochemistry. The key challenges involve establishing the D-configuration at the α-carbon and introducing the methyl groups at the C2 and C3 positions of the aromatic ring. The following sections detail established methodologies applicable to this target.
Enzymatic Resolution Techniques for D-Phenylalanine (B559541) Production
Enzymatic resolution is a powerful technique for separating racemic mixtures (a 1:1 mixture of D- and L-enantiomers) to isolate the desired enantiopure D-amino acid. This approach leverages the high stereoselectivity of enzymes. For the production of D-phenylalanine and its derivatives, Phenylalanine Ammonia-Lyase (PAL) is a notable enzyme. nih.gov PAL stereoselectively catalyzes the conversion of the L-enantiomer of phenylalanine into trans-cinnamic acid and ammonia (B1221849), leaving the D-enantiomer untouched and thus easily separable. nih.gov
An efficient process utilizes PAL from Rhodotorula glutinis, which can be immobilized on a support material like silica (B1680970) to enhance its stability and reusability. nih.govnih.gov In a recirculating packed-bed reactor system, this immobilized enzyme can achieve a conversion of over 99% for the L-enantiomer, resulting in D-phenylalanine with an enantiomeric excess (ee) greater than 99%. nih.govnih.gov Other enzymatic strategies include the use of D-amino acid oxidase or L-amino acid oxidase, which selectively deaminate one enantiomer from a racemic mixture. nih.gov Dynamic kinetic resolution (DKR) is an advanced alternative where the unwanted L-enantiomer is continuously racemized back to the DL-mixture in situ, allowing for a theoretical yield of 100% for the desired D-enantiomer. acs.org
Table 1: Enzymatic Systems for D-Phenylalanine Production
| Enzyme System | Substrate | Outcome | Yield/Productivity | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | DL-Phenylalanine | Selective deamination of L-phenylalanine | 7.2 g/L/h | >99% | nih.govnih.gov |
| Protease (Alcalase) | 3-Bromo-dl-phenylalanine ethyl ester | Dynamic kinetic resolution (DKR) | >90% isolated yield | >99% | acs.org |
| Acylase | N-acetyl-3-bromo-phenylalanine | Resolution of N-acetylated amino acid | 40% yield for (S)-isomer | High | acs.org |
| L-amino acid oxidase | DL-ring substituted phenylalanines | Selective oxidation of L-isomer | 60% recovery of D-isomer | High | google.com |
Catalytic Hydrogenation Methods for Phenylalanine Derivatives
Asymmetric catalytic hydrogenation is a cornerstone of stereoselective synthesis, enabling the creation of a chiral center from a prochiral olefin with high enantioselectivity. beilstein-journals.org This method is particularly effective for producing substituted phenylalanine derivatives. beilstein-journals.orgdoi.org The general approach involves the hydrogenation of an α,β-unsaturated amino acid precursor, such as an α-enamide, in the presence of a chiral transition metal catalyst.
Rhodium-based catalysts featuring chiral phosphine (B1218219) ligands, such as DuPHOS, are well-established for this transformation. beilstein-journals.orgdoi.org For instance, the asymmetric hydrogenation of an α-enamide precursor using a catalyst like [(COD)Rh-(R,R)-Et-DuPhos]BF₄ can yield the protected amino acid with an enantiomeric excess exceeding 98%. beilstein-journals.org The choice of protecting groups on the nitrogen and the specific catalyst are crucial for achieving high stereoselectivity. This method directly establishes the desired D-configuration, which is retained in subsequent reaction steps. google.com
Table 2: Catalytic Hydrogenation for Phenylalanine Derivatives
| Catalyst/System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [(COD)Rh-(R,R)-Et-DuPhos]BF₄ | α-Enamide (Z-selective) | Protected Phenylalanine Derivative | >98% | beilstein-journals.org |
| Rh(I) with DuPHOS-based ligands | α-Enamides | Aromatic Substituted Amino Acids | >96% | doi.org |
| Bis(1,5-cyclooctadiene)rhodium(I) with Chiral Ligand | 2-acetylamino-3-(3,5-dibromophenyl)acrylic acid | (S)-3,5-Dibromophenylalanine | Up to 94.7% | sioc-journal.cn |
| Raney Nickel | O-arylsulfonic acid ester of tyrosine | Phenylalanine derivative | Optical activity retained | google.com |
Palladium-Catalyzed Cross-Coupling Reactions for Substituted Phenylalanines
To install the two methyl groups onto the aromatic ring of D-phenylalanine, palladium-catalyzed cross-coupling reactions are the premier tool. mdpi.com The Suzuki-Miyaura cross-coupling is particularly versatile, allowing for the formation of carbon-carbon bonds between an aryl halide (or triflate) and an organoboron compound. mdpi.comnih.gov
A common strategy involves starting with a di-halogenated D-phenylalanine derivative, such as Fmoc-protected 2,3-dibromo-D-phenylalanine. This intermediate can then undergo a double Suzuki-Miyaura coupling with a methylboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a base. mdpi.comnih.gov Alternatively, a sequential coupling can be performed if different groups are desired. Other powerful cross-coupling reactions like Stille (using organotin reagents) and Negishi (using organozinc reagents) also provide effective routes for the arylation and alkylation of phenylalanine scaffolds. researchgate.net These reactions are highly valued for their functional group tolerance, allowing them to be performed on complex molecules with protected amino and carboxyl groups. nih.gov
Table 3: Palladium-Catalyzed Reactions for Phenylalanine Substitution
| Reaction Type | Substrates | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Fmoc-protected bromophenylalanine + Arylboronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | Fmoc-protected arylphenylalanine | mdpi.comnih.gov |
| Suzuki-Miyaura | Tyrosine triflate + Arylboronic acid | Palladium catalyst | 4-Arylphenylalanine | acs.org |
| Stille/Negishi | C-glycosyl stannane/zincate + Iodinated phenylalanine | Palladium catalyst | C-glycosylated phenylalanine | researchgate.net |
| Borylation | L-tyrosine triflate + Pinacolborane | [PdCl₂(PPh₃)₂] | 4-Borono-L-phenylalanine (BPA) derivative | researchgate.net |
Derivatization Strategies for Functionalization of 2,3-Dimethy-D-phenylalanine Scaffolds
Once synthesized, the 2,3-dimethyl-D-phenylalanine scaffold can be further modified at its primary functional groups—the N-terminus, the C-terminus, and the aromatic ring—to fine-tune its properties for specific applications, such as incorporation into peptide analogues.
N-Alkylation and N-Methylation Transformations in Peptide Analogues
Modification of the backbone amide nitrogen, particularly N-methylation, is a critical strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides. nih.gov N-methylation can increase metabolic stability against proteases, improve membrane permeability, and modulate conformation. nih.govnih.gov
Several methods exist for the N-methylation of amino acids, either in solution or directly on a solid support during peptide synthesis. nih.govresearchgate.net A widely used three-step procedure for solid-phase synthesis involves: 1) sulfonylation of the N-terminal amine with a reagent like o-nitrobenzenesulfonyl chloride (o-NBS-Cl), 2) methylation of the resulting sulfonamide using a methylating agent, and 3) removal of the sulfonyl group to liberate the N-methylated amine, ready for the next coupling step. nih.gov More direct methods include using dimethyl sulfate (B86663) with a base like sodium hydride. researchgate.net These techniques allow for the selective N-methylation of the 2,3-dimethyl-D-phenylalanine residue within a larger peptide sequence, providing a powerful tool for structural and functional optimization. nih.gov
Modifications of the Aromatic Moiety in Phenylalanine Derivatives
While the synthesis of the title compound involves creating a dimethylated phenyl ring, further modifications of this aromatic moiety are also chemically feasible. These transformations can introduce additional functionality, probes, or steric bulk. The systematic methylation or introduction of other substituents on the phenylalanine ring can be used to explore hydrophobic core dynamics in proteins or to modulate receptor binding. rsc.orgnih.gov
Palladium-catalyzed cross-coupling reactions, as discussed in section 2.1.3, remain a key strategy for such modifications. nih.gov For example, if the synthesis started from a precursor with other functionalizable handles on the ring (e.g., a bromo or iodo group alongside the methyl groups), these could be used for late-stage diversification. Other reported modifications of the phenylalanine ring include chemo- and regioselective additions of α-cyanoacetylenic alcohols in aqueous media. arkat-usa.org The ability to further derivatize the aromatic ring provides a route to a diverse library of complex, unnatural amino acids based on the core 2,3-dimethyl-D-phenylalanine structure. nih.govacs.org
Amide Bond Formation and Esterification Reactions for Peptide and Prodrug Conjugates
The unique structural characteristics of 2,3-Dimethyl-D-phenylalanine, particularly the steric hindrance imposed by the dimethyl-substituted phenyl ring, necessitate specific strategies for efficient amide bond formation and esterification. These reactions are fundamental for integrating this non-canonical amino acid into peptide sequences and for the synthesis of prodrug conjugates.
Amide bond formation, a cornerstone of peptide synthesis, can be challenging with sterically hindered amino acids like 2,3-Dimethyl-D-phenylalanine. Standard coupling reagents may lead to low yields or racemization. Research has shown that the use of phosphonic acid anhydride (B1165640) reagents, such as propanephosphonic acid anhydride (T3P®), in a mixture of ethyl acetate (B1210297) and pyridine (B92270) can facilitate the amide bond synthesis while minimizing racemization. nih.govresearchgate.net Another effective coupling reagent for forming the second amide bond in a sequence is 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), often used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net
The choice of protecting groups for the amine and carboxyl functionalities is also critical. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amine terminus of 2,3-Dimethyl-D-phenylalanine, which can be subsequently removed with trifluoroacetic acid (TFA) to allow for peptide chain elongation. nih.gov
Esterification of the carboxylic acid moiety of 2,3-Dimethyl-D-phenylalanine is a key step in preparing certain prodrugs or for modifying the C-terminus of a peptide. Standard acid-catalyzed esterification methods, such as reaction with an alcohol in the presence of a strong acid like thionyl chloride, are applicable. mdpi.comrsc.org For instance, L-phenylalanine can be converted to its methyl ester by refluxing in ethanol (B145695) with thionyl chloride. mdpi.com
The following interactive table summarizes common reagents and conditions used for amide bond formation and esterification involving phenylalanine derivatives, which are applicable to 2,3-Dimethyl-D-phenylalanine.
| Reaction Type | Reagents | Conditions | Key Considerations | Reference |
| Amide Bond Formation | Propanephosphonic acid anhydride (T3P®), Pyridine | Ethyl acetate, 0 °C to room temperature | Minimizes racemization for sterically hindered amino acids. | nih.govresearchgate.net |
| Amide Bond Formation | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), DIPEA | - | Effective for coupling the second amino acid in a sequence. | nih.gov |
| Amide Bond Formation | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU), HOBt, DIPEA | Ethyl acetate, 12 hours | A general and effective method for peptide coupling. | nih.gov |
| Esterification | Thionyl Chloride, Alcohol (e.g., Methanol, Ethanol) | 0 °C to reflux | Standard method for preparing amino acid esters. | mdpi.comrsc.org |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Common method for removing the Boc protecting group. | nih.gov |
Multi-Step Synthetic Pathways to Incorporate Dimethylphenylalanine into Complex Molecules
The incorporation of 2,3-Dimethyl-D-phenylalanine into more complex molecular architectures, such as bioactive peptides and therapeutic agents, requires carefully designed multi-step synthetic pathways. These routes often begin with the synthesis of the protected amino acid, followed by a series of coupling and deprotection steps.
A common strategy involves the solid-phase peptide synthesis (SPPS) methodology. researchgate.net In this approach, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequential addition of protected amino acid units. researchgate.netsemanticscholar.org For incorporating 2,3-Dimethyl-D-phenylalanine, a protected form, such as Fmoc-D-2,3-dimethylphenylalanine, would be used. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and can be removed under mild conditions, which is advantageous for preserving the integrity of the growing peptide chain. researchgate.net
The synthesis of opioid peptide analogs provides a salient example of incorporating dimethylphenylalanine residues. nih.gov In these syntheses, the dimethylated phenylalanine analog is introduced at specific positions within the peptide sequence to probe structure-activity relationships. The synthetic route typically involves the initial preparation of the racemic dimethylphenylalanine, followed by optical resolution to obtain the desired D-enantiomer. nih.gov This is often achieved by forming diastereomeric dipeptide derivatives that can be separated by chromatography. nih.gov The resolved amino acid is then appropriately protected for use in peptide synthesis.
Continuous flow chemistry has also emerged as a powerful tool for the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). rsc.orgresearchgate.net This technology offers advantages in terms of reaction control, safety, and scalability. A multi-step flow system could be designed to sequentially perform the coupling, deprotection, and subsequent reaction steps required to integrate 2,3-Dimethyl-D-phenylalanine into a larger molecule. For instance, a flow system could be set up for the coupling of a protected 2,3-Dimethyl-D-phenylalanine with another amino acid ester, followed by in-line deprotection and a subsequent coupling reaction to build a tripeptide. rsc.org
The following table outlines a generalized multi-step pathway for incorporating 2,3-Dimethyl-D-phenylalanine into a peptide, highlighting the key stages and typical reagents.
| Step | Description | Typical Reagents and Conditions | Reference |
| 1 | Synthesis of Racemic Dimethylphenylalanine | Heck coupling of an iodo-xylene with an acrylate (B77674) derivative, followed by hydrogenation. | nih.gov |
| 2 | Optical Resolution | Formation of diastereomeric dipeptides (e.g., with L-Arg-OMe), followed by HPLC separation and hydrolysis. | nih.gov |
| 3 | N-Terminal Protection | Reaction with Fmoc-OSu or Boc-anhydride. | nih.govresearchgate.net |
| 4 | Solid-Phase Peptide Synthesis (SPPS) | Coupling of the protected 2,3-Dimethyl-D-phenylalanine to a resin-bound amino acid or peptide using coupling agents like TBTU or DEPBT. | nih.govresearchgate.net |
| 5 | Sequential Deprotection and Coupling | Repetitive cycles of N-terminal deprotection (e.g., piperidine (B6355638) for Fmoc) and coupling with the next protected amino acid. | researchgate.net |
| 6 | Cleavage from Resin and Final Deprotection | Treatment with a strong acid cocktail (e.g., TFA with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups. | researchgate.net |
Structural and Conformational Analysis of 2,3 Dimethy D Phenylalanine and Its Bioconjugates
Spectroscopic Probes for Conformational Elucidation
Spectroscopic methods are indispensable for examining the structure and dynamics of molecules in various states. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide a unique window into the molecular world of 2,3-dimethyl-D-phenylalanine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For amino acid derivatives like 2,3-dimethyl-D-phenylalanine, NMR provides unparalleled insight into stereochemical arrangements and motional freedom.
One-dimensional ¹H NMR spectra offer initial clues by revealing the chemical shifts of protons. For a dipeptide containing phenylalanine, the order of the amino acids influences the chemical shift of the α-protons walisongo.ac.id. In 2,3-dimethyl-D-phenylalanine, the addition of methyl groups to the aromatic ring would further influence the electronic environment and, consequently, the chemical shifts of nearby protons, including the α-H, β-CH₂, and the remaining aromatic protons researchgate.net.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for a complete structural assignment. COSY spectra identify protons that are coupled through chemical bonds, allowing for the unambiguous assignment of protons within the amino acid spin system (e.g., NH-αH-βH₂) longdom.org. NOESY, on the other hand, identifies protons that are close in space, providing critical distance constraints for determining peptide conformation and the relative orientation of side chains researchgate.netnih.gov. For peptides incorporating 2,3-dimethyl-D-phenylalanine, NOESY experiments would be crucial for defining the conformation around the sterically hindered phenyl ring. The steric bulk of the two methyl groups is expected to restrict the rotation around the Cα-Cβ (χ₁) and Cβ-Cγ (χ₂) torsional angles, leading to a more defined set of preferred rotamers compared to unsubstituted phenylalanine cdnsciencepub.com. This conformational restriction can be a deliberate design feature to stabilize specific secondary structures like β-turns in antimicrobial peptides like Gramicidin S. nih.govpolimi.ityildiz.edu.tr
The determination of relative stereochemistry in acyclic systems can often be achieved by analyzing coupling constants (e.g., ³JHH) and ¹³C chemical shifts. nmrwiki.org For diastereomeric peptides, such as L-alanyl-D-phenylalanine, distinct NMR parameters are observed that reflect their different shapes and end-to-end distances in solution. cdnsciencepub.com The introduction of the 2,3-dimethylphenyl group would create a unique set of NMR observables, with specific coupling constants and chemical shifts that could be used as a signature for its particular stereochemical and conformational state within a bioconjugate.
Table 1: Key NMR Parameters for Phenylalanine and Expected Effects in 2,3-Dimethyl-D-phenylalanine
| Parameter | Technique | Information Provided for Phenylalanine | Expected Effect for 2,3-Dimethyl-D-phenylalanine |
| ¹H Chemical Shifts | 1D NMR | Reveals electronic environment of α-H, β-H, and aromatic protons. walisongo.ac.id | Shifts expected for aromatic, β-H, and potentially α-H protons due to electronic and steric effects of methyl groups. |
| ³J(HNCαH) Coupling Constant | 1D/2D NMR | Relates to the backbone dihedral angle φ. | Indirectly influenced if the residue forces a specific secondary structure. |
| COSY Cross-Peaks | 2D COSY | Confirms through-bond connectivity (spin systems). longdom.org | Essential for assigning the complex aromatic and aliphatic signals. |
| NOE Cross-Peaks | 2D NOESY | Provides through-space distance constraints, revealing side-chain orientation and peptide fold. nih.gov | Key for defining the sterically restricted rotamers around the Cα-Cβ and Cβ-Cγ bonds. |
| ¹³C Chemical Shifts | ¹³C NMR | Sensitive to conformation and local electrostatic fields, particularly the Cγ carbon. illinois.edu | Aromatic and side-chain carbon signals will have distinct shifts, serving as a fingerprint for the residue. |
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules, which are highly sensitive to chemical structure, conformation, and intermolecular interactions like hydrogen bonding. yildiz.edu.tr In the context of peptides and bioconjugates containing 2,3-dimethyl-D-phenylalanine, FT-IR is primarily used to analyze the secondary structure of the peptide backbone.
The most informative spectral region for this purpose is the Amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone. cnjournals.com The precise frequency of the Amide I band is diagnostic of the secondary structure: α-helices typically absorb around 1650–1655 cm⁻¹, while β-sheets show a strong band between 1612–1640 cm⁻¹. cnjournals.com Turns and random coils also have characteristic frequencies in this region. The Amide II band (1510–1580 cm⁻¹), resulting from N-H bending and C-N stretching, can also provide complementary structural information. thermofisher.com
While the 2,3-dimethyl substitution is on the side chain and does not directly participate in the backbone amide vibrations, it can exert a significant indirect influence. The steric bulk of the dimethylphenyl group can constrain the available backbone conformations (φ and ψ angles), potentially favoring or disfavoring the formation of certain secondary structures. nih.gov For instance, by promoting a specific turn conformation, the residue could facilitate the formation of a β-sheet structure in a larger peptide. yildiz.edu.tr These structural changes would be readily detectable as shifts in the Amide I and Amide II band positions.
Furthermore, FT-IR can monitor intermolecular interactions. The formation of aggregated structures, such as β-sheet-rich amyloid fibrils, is often characterized by the appearance of a strong, low-frequency Amide I band around 1620-1630 cm⁻¹. cnjournals.com The altered steric and electronic properties of the 2,3-dimethylphenyl side chain would influence π-π stacking and other intermolecular forces, thereby affecting the self-assembly and aggregation pathways of peptides, which could be monitored by FT-IR. While FT-IR cannot distinguish between enantiomers (e.g., D- vs L-phenylalanine) in solution, the spectra of their crystalline racemic and enantiopure forms can show noticeable differences due to distinct packing arrangements and intermolecular hydrogen bonding networks in the solid state. thermofisher.com
Table 2: Characteristic FT-IR Amide I Frequencies for Peptide Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) | Potential Influence of 2,3-Dimethyl-D-phenylalanine |
| α-Helix | 1650 - 1658 | Steric constraints may favor or hinder helix formation, observable as changes in this band's intensity. |
| β-Sheet | 1612 - 1640 (strong) and ~1685 (weak) | The bulky side chain could promote specific turns that initiate β-sheet formation, enhancing this signal upon aggregation. |
| β-Turn | 1660 - 1695 | The residue is a strong candidate for being part of a turn structure due to conformational restriction. |
| Random Coil | 1640 - 1650 | The relative population of unordered structures may be reduced if the residue enforces a specific conformation. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as electrons are promoted to higher energy levels. For 2,3-dimethyl-D-phenylalanine, the key chromophore is the aromatic phenyl ring, which gives rise to characteristic π → π* electronic transitions. libretexts.org The analysis of these transitions provides valuable information on the local environment of the chromophore, its concentration, and its involvement in intermolecular interactions.
The benzene (B151609) ring of phenylalanine typically shows a weak absorption band (the ¹Lb band) around 260 nm. acs.org The introduction of two methyl groups onto the ring, as in 2,3-dimethyl-D-phenylalanine, is expected to cause a bathochromic (red) shift in the absorption maximum. This is because alkyl groups are weakly electron-donating, which raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap for the π → π* transition. libretexts.org
UV-Vis spectroscopy is also a highly effective tool for studying the aggregation of peptides and the formation of charge-transfer complexes. When aromatic rings stack upon aggregation, their electronic environment changes, often leading to a change in the absorption spectrum (hypochromism or hyperchromism). This allows for the monitoring of self-assembly processes. nih.gov Furthermore, when an electron-donating molecule like a phenylalanine derivative interacts with an electron-accepting molecule, a new, broad absorption band, known as a charge-transfer (CT) band, can appear at a longer wavelength where neither component absorbs individually. wordpress.com The intensity of this CT band can be used to study the stoichiometry and stability of the resulting complex. The electronic properties of the 2,3-dimethylphenyl group would modulate its ability to act as an electron donor in such complexes.
While standard UV-Vis spectroscopy is not inherently chiral, when combined with circular dichroism (CD), it becomes a powerful tool for chiral discrimination. The near-UV CD spectrum of a protein or peptide is sensitive to the tertiary structure and the environment of its aromatic side chains. nih.gov The unique electronic properties and conformationally restricted nature of 2,3-dimethyl-D-phenylalanine would produce a distinct signature in the near-UV CD spectrum, making it a sensitive probe for its environment within a bioconjugate.
Table 3: UV-Vis Absorption Properties and Expected Effects
| Phenomenon | Spectroscopic Observation for Phenylalanine | Expected Effect for 2,3-Dimethyl-D-phenylalanine |
| π → π* Transition | Absorption maximum (λ_max) around 260 nm. acs.org | Bathochromic (red) shift of λ_max due to the electron-donating effect of the two methyl groups. |
| Aggregation | Changes in absorbance (hypochromism/hyperchromism) upon π-π stacking. | The steric hindrance from the methyl groups will alter stacking geometry, leading to different spectral changes during aggregation compared to phenylalanine. |
| Charge-Transfer Complex Formation | Appearance of a new, broad absorption band at longer wavelengths. wordpress.com | The electron-donating nature of the dimethylphenyl ring may enhance CT complex formation, potentially shifting the CT band. |
| Chiral Discrimination | A characteristic signal in near-UV Circular Dichroism (CD) spectra. nih.gov | A unique CD signature is expected, sensitive to the residue's local conformation and environment. |
Computational Modeling and Simulation for Structural Prediction and Interaction Profiling
Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the structure, dynamics, and interactions of complex molecular systems. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations are particularly valuable for building and refining models of bioconjugates containing non-standard amino acids like 2,3-dimethyl-D-phenylalanine.
Molecular Dynamics (MD) simulations generate trajectories of molecular motion over time by solving Newton's equations of motion, allowing for the observation of dynamic processes like peptide folding, self-assembly, and membrane interactions. rsc.org This technique has been extensively used to study the aggregation of phenylalanine and its dipeptide (diphenylalanine, FF), which can form highly ordered nanostructures like nanotubes and fibrils. nih.govresearchgate.netmdpi.comnih.gov
To study a bioconjugate containing 2,3-dimethyl-D-phenylalanine, a crucial first step is the development of accurate force field parameters for this non-standard residue. These parameters define the bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) of the new molecular fragment. Once parameterized, the residue can be incorporated into peptide sequences for simulation.
MD simulations would be invaluable for predicting how the steric bulk and increased hydrophobicity of the 2,3-dimethylphenyl side chain affect peptide behavior. Simulations can reveal the propensity of peptides containing this residue to self-assemble. nih.gov It is plausible that the altered side chain could disrupt the typical packing seen in phenylalanine-based structures, potentially leading to different morphologies or aggregation kinetics. researchgate.net
Furthermore, MD simulations are widely used to study peptide-membrane interactions. researchgate.netacs.org The insertion depth and orientation of a peptide within a lipid bilayer are governed by the distribution of hydrophobic and hydrophilic residues. The increased hydrophobicity of the 2,3-dimethylphenyl side chain would likely enhance the peptide's affinity for the nonpolar core of the membrane. Simulations can quantify this effect, predicting how the peptide partitions into the bilayer and whether it adopts a transmembrane or surface-bound orientation, which is critical for the function of many antimicrobial and cell-penetrating peptides. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It provides highly accurate information about molecular geometries, energies, and properties like vibrational frequencies and electronic transitions. yildiz.edu.tracs.org
For 2,3-dimethyl-D-phenylalanine, DFT would be the method of choice to precisely quantify the impact of the methyl groups on the geometry and electronic properties of the phenyl ring. DFT calculations can be used to find the optimized, lowest-energy structures of the isolated amino acid and to map the potential energy surface for the rotation of the side-chain dihedral angles (χ₁ and χ₂). aip.org This allows for the identification of the most stable rotamers and the energy barriers between them, providing a theoretical foundation for interpreting the conformational preferences observed in NMR experiments. acs.org
DFT is also essential for studying intermolecular interactions. It can be used to calculate the binding energies and geometries of dimers and larger clusters, elucidating the role of hydrogen bonding and π-π stacking in the initial stages of self-assembly. aip.org In studies of charge-transfer complexes, DFT can model the interaction between the 2,3-dimethyl-D-phenylalanine (as the electron donor) and an acceptor molecule. researchgate.net These calculations can predict the geometry of the complex, the amount of charge transferred, and the energy of the HOMO and LUMO, which helps in understanding the resulting UV-Vis absorption spectra. yildiz.edu.tr
Finally, DFT calculations are used to predict the vibrational frequencies of molecules. yildiz.edu.trnih.gov The calculated vibrational spectrum can be compared with experimental FT-IR and Raman spectra to provide a definitive assignment of the observed spectral bands to specific molecular motions. yildiz.edu.trresearchgate.net This is particularly useful for understanding the complex vibrational modes of the substituted phenyl ring.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Receptor Binding
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used to understand and predict the interaction of ligands with their biological targets. In the context of 2,3-dimethyl-D-phenylalanine and its derivatives, these methods provide crucial insights into the structural features that govern their receptor binding affinity and functional activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For phenylalanine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly informative. These models analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules to identify key structural determinants for receptor binding.
In a typical 3D-QSAR study on phenylalanine analogues, a training set of compounds with known binding affinities (e.g., IC₅₀ or Kᵢ values) is aligned, and their 3D molecular fields are calculated. nih.gov Statistical methods like Partial Least Squares (PLS) are then used to derive a model that can predict the activity of new, untested compounds. For instance, a CoMFA model for a series of beta-phenylalanine derivatives acting as dipeptidyl peptidase IV (DPP-IV) inhibitors yielded a cross-validated r² (q²) of 0.759, indicating good predictive ability. nih.gov The analysis of CoMFA and CoMSIA contour maps helps to visualize the regions around the molecule where modifications would likely enhance or diminish activity. For example, contour maps might indicate that bulky substituents are favored in one region (steric field) or that electropositive groups are preferred in another (electrostatic field). nih.gov
Interactive Data Table: Representative Descriptors in 3D-QSAR Studies of Phenylalanine Analogues
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For 2,3-dimethyl-D-phenylalanine analogues, docking studies, particularly with opioid receptors, have elucidated the molecular basis for their binding affinity and selectivity.
Studies on peptides containing the structurally similar 2',6'-dimethyl-L-tyrosine (Dmt) residue have shown that the two methyl groups can engage in additional beneficial interactions within the receptor's binding pocket. nih.govmdpi.com When docked into the mu-opioid receptor (MOR), the Dmt residue often shows lipophilic contacts with hydrophobic residues such as M151, I296, and V300. mdpi.com Crucially, the dimethyl groups can form further hydrophobic interactions with residues like Tyr148 and Tyr326, which are not observed with unsubstituted phenylalanine. researchgate.net These additional interactions are thought to contribute to the increased binding affinity and potency observed for many dimethylated analogues. nih.gov
Interactive Data Table: Key Amino Acid Residues in Opioid Receptor Binding of Dimethylphenylalanine Analogues
Role of 2,3 Dimethy D Phenylalanine in Peptide Chemistry and Peptidomimetic Design
Engineering of Opioid Peptidomimetics with Dimethylphenylalanine Residues
The rational design of opioid peptidomimetics often involves the substitution of endogenous amino acids with synthetic analogues to improve their therapeutic profile. The use of dimethylphenylalanine residues has been instrumental in developing ligands with tailored affinities for the μ (mu), δ (delta), and κ (kappa) opioid receptors, leading to enhanced potency and efficacy, as well as improved resistance to enzymatic degradation.
The substitution of phenylalanine residues with 2',6'-dimethylphenylalanine (Dmp), a closely related analogue, in various opioid peptides has been shown to significantly alter their binding affinity and selectivity for the μ, δ, and κ opioid receptors. For instance, replacing the Phe³ residue in a dermorphin (B549996) tetrapeptide analog with Dmp resulted in a five-fold increase in μ-receptor affinity without a significant change in δ-receptor affinity nih.gov. This modification highlights the role of the dimethyl substitution in enhancing affinity for the μ-receptor.
In another example, the substitution of Dmp for the Phe³ residue in the δ-specific ligand DT led to a 22-fold increase in δ affinity and a 3-fold decrease in μ affinity, culminating in a remarkable 75-fold increase in δ-receptor selectivity nih.gov. Conversely, the inversion of the Dmp configuration in the same peptide was detrimental to δ-receptor selectivity nih.gov. These findings underscore the critical role of both the methyl group positioning and the stereochemistry of the dimethylphenylalanine residue in dictating receptor affinity and selectivity.
Furthermore, the position of the alkyl groups on the phenylalanine aromatic ring is a crucial determinant of receptor affinity. For example, an endomorphin-2 analog with a 3',5'-dimethylphenylalanine substitution at position 3 displayed a 141-fold lower μ-opioid receptor affinity compared to the analog with a 2',6'-dimethylphenylalanine at the same position nih.gov. This demonstrates that subtle changes in the substitution pattern can lead to dramatic differences in receptor binding.
| Peptide Analog | Substitution | Change in μ-Receptor Affinity | Change in δ-Receptor Affinity | Change in δ-Receptor Selectivity |
| Dermorphin tetrapeptide | Phe³ → Dmp | 5-fold increase | No significant change | - |
| DT | Dmp³ replacement | 3-fold decrease | 22-fold increase | 75-fold increase |
| Endomorphin-2 | Phe³ → 3',5'-Dmp | 141-fold lower than 2',6'-Dmp analog | - | - |
The alterations in receptor binding affinity and selectivity conferred by dimethylphenylalanine substitution directly translate to changes in the potency and efficacy of opioid peptidomimetics. In vitro bioassays have demonstrated that these modifications can enhance the desired biological activity. For the dermorphin tetrapeptide analog where Dmp was substituted for Phe³, the increased μ-receptor affinity correlated well with data from the guinea pig ileum (GPI) assay, which is a measure of μ-opioid activity nih.gov.
Subcutaneous injection of a Dmp-substituted dermorphin analog in mice produced dose-dependent antinociceptive activity that was approximately 40- and 70-fold more potent than morphine in the first and second phases of the formalin test, respectively nih.gov. This indicates that the incorporation of Dmp can significantly improve the functional activity and maintain μ-selectivity in vivo nih.gov. In contrast, an analog with a D-Dmp³ substitution exhibited similar μ-receptor affinity to the parent peptide but had an order of magnitude lower potency in the GPI assay, further emphasizing the importance of stereochemistry for biological activity nih.gov.
The combination of a 2',6'-dimethyl-L-tyrosine (Dmt) at position 1 and an alkylated Phe³ substitution in endomorphin-2 has been shown to produce potent bifunctional μ-opioid receptor agonists that also possess δ-antagonist or δ-agonist properties nih.gov. This highlights the potential of using dimethylphenylalanine derivatives to create ligands with mixed efficacy profiles, which may offer therapeutic advantages.
| Peptide Analog | Assay | Potency/Efficacy |
| [Dmp³] Dermorphin tetrapeptide | Guinea Pig Ileum (GPI) | Coincided with binding data |
| [Dmp³] Dermorphin analog | Formalin Test (in vivo) | 40-70 fold more potent than morphine |
| [D-Dmp³] Dermorphin tetrapeptide | Guinea Pig Ileum (GPI) | 10-fold lower potency than parent |
| [Dmt¹, alkylated Phe³] Endomorphin-2 | In vitro bioassays | Potent bifunctional μ-agonist/δ-antagonist or δ-agonist |
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids, such as 2,3-dimethyl-D-phenylalanine, is a well-established strategy to enhance enzymatic stability. Peptides composed entirely of D-amino acids are highly resistant to proteolytic degradation under physiological conditions nih.gov. The introduction of D-amino acids into a peptide sequence can significantly increase its resistance to enzymatic degradation in human serum and lysosomal preparations nih.gov.
The replacement of proteolytically sensitive L-amino acids with D-amino acids or other unnatural amino acids has been shown to enhance the stability of peptides against trypsin, plasma proteases, and secreted bacterial proteases frontiersin.org. For instance, replacing all L-lysine and L-arginine residues in an antimicrobial peptide with their D-enantiomers resulted in a derivative with remarkable stability frontiersin.org. While specific data on the enzymatic stability of peptides containing 2,3-dimethyl-D-phenylalanine was not found in the provided search results, the general principle of using D-amino acids to improve proteolytic resistance is well-documented and applicable. The steric hindrance provided by the dimethyl groups on the phenyl ring would further contribute to this resistance by shielding the peptide backbone from enzymatic attack.
Incorporation into Antimicrobial Peptides and Analogues
Antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat the rise of antibiotic-resistant bacteria. The modification of native AMP sequences with unnatural amino acids is a key strategy to improve their antimicrobial activity, selectivity, and stability.
Synthetic short cationic antimicrobial peptides have demonstrated promising activity against various bacteria, including Mycobacterium tuberculosis nih.gov. The incorporation of D-amino acids into antimicrobial peptides has been shown to be an effective strategy to enhance their activity against mycobacteria. For instance, all-D enantiomers of antimicrobial peptides derived from the bovine rumen microbiome have shown improved activity against both tuberculous and non-tuberculous mycobacteria, including Mycobacterium abscessus and Mycobacterium tuberculosis nih.govresearchgate.net.
A study on phenylalanine amides demonstrated that the R-enantiomer, derived from D-phenylalanine (B559541), exhibited activity against various mycobacterial strains, including Mycobacterium abscessus, while the S-enantiomer was inactive researchgate.net. This underscores the importance of stereochemistry for the antimycobacterial activity of these compounds. Specifically, Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide was identified as a hit compound with activity against Mycobacterium abscessus, with MIC₉₀ values ranging from 6.25 to 12.5 μM researchgate.netnih.gov. Derivatives of this compound showed even lower MIC₉₀ values, down to 0.78 μM against M. abscessus researchgate.net.
Furthermore, short synthetic antimicrobial peptides have been shown to have better activity at molar concentrations against multidrug-resistant M. tuberculosis than conventional antibiotics like ethambutol, isoniazid, and rifampicin (B610482) scienceopen.com. While the direct incorporation of 2,3-dimethyl-D-phenylalanine into these specific peptides was not detailed in the search results, the findings strongly support the principle that D-phenylalanine derivatives can significantly enhance antimicrobial potency against pathogenic mycobacteria. The added hydrophobicity from the dimethyl groups of 2,3-dimethyl-D-phenylalanine could further enhance this activity.
| Compound/Peptide | Target Microorganism | Activity (MIC) |
| All-D enantiomers of bovine rumen AMPs | M. abscessus, M. tuberculosis | Improved activity over L-forms |
| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide | Mycobacterium abscessus | MIC₉₀: 6.25 - 12.5 μM |
| Sulfone derivatives of phenylalanine amide | Mycobacterium abscessus | MIC₉₀: 0.78 μM |
| Short synthetic antimicrobial peptides | Multidrug-resistant M. tuberculosis | Better activity than conventional antibiotics |
The primary mechanism of action for many cationic antimicrobial peptides involves interaction with and disruption of the bacterial cell membrane ubc.caresearchgate.net. These peptides, possessing a net positive charge and an amphipathic structure, are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide in Gram-negative bacteria ubc.ca. Following this initial binding, they insert into the membrane, leading to permeabilization, pore formation, and ultimately cell death researchgate.netrsc.org.
The incorporation of hydrophobic and aromatic residues, such as phenylalanine, can play a crucial role in this process. Phenylalanine residues can act as membrane anchors, facilitating the initial binding and insertion of the peptide into the lipid bilayer nih.govresearchgate.net. Studies on the antimicrobial peptide Aurein 1.2 have shown that its aromatic phenylalanine residues are critical for membrane binding and disruption nih.gov. Substitution of these phenylalanine residues with alanine (B10760859) significantly reduces the peptide's ability to disrupt membranes nih.gov.
The hydrophobicity provided by the dimethyl groups of 2,3-dimethyl-D-phenylalanine would be expected to enhance the peptide's ability to insert into and disrupt the hydrophobic core of the bacterial membrane researchgate.net. Membrane permeabilization and lipid insertion assays have suggested that all-D enantiomers of certain antimicrobial peptides act by inserting into the mycobacterial membrane, leading to a rapid membranolytic effect nih.gov. This indicates that peptides containing D-amino acids, including derivatives of D-phenylalanine, are effective at disrupting bacterial membranes.
Design of Other Biologically Active Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides. The incorporation of unnatural amino acids, such as derivatives of phenylalanine, is a common strategy to improve pharmacokinetic properties and receptor binding affinity.
Melanocortin Receptor Agonists and Antagonists
The melanocortin system, with its five distinct G protein-coupled receptors (MC1R-MC5R), is involved in a wide array of physiological processes, including pigmentation, inflammation, and energy homeostasis. The development of selective agonists and antagonists for these receptors is a significant area of research for treating conditions like obesity, cachexia, and sexual dysfunction.
A thorough review of the literature reveals no specific studies on the incorporation of 2,3-Dimethyl-D-phenylalanine into ligands targeting melanocortin receptors. Research in this area has focused on other D-phenylalanine analogues, but data on the 2,3-dimethyl substituted variant is not present in the available scientific publications.
Vasopressin Analogues and Receptor Binding Interactions
Vasopressin and its analogues are crucial in regulating water balance, blood pressure, and social behaviors through their interaction with V1a, V1b, and V2 receptors. The design of synthetic analogues with improved selectivity and duration of action is an ongoing effort in medicinal chemistry.
Currently, there is no published research detailing the synthesis or pharmacological evaluation of vasopressin analogues containing 2,3-Dimethyl-D-phenylalanine. Studies on vasopressin analogues have explored a variety of modifications to the peptide backbone and side chains, but the specific contribution of a 2,3-dimethylphenyl group at the D-phenylalanine position has not been reported.
HIV-1 Capsid Modulators and Antiviral Activity
The HIV-1 capsid protein is a critical component of the viral life cycle, making it an attractive target for antiretroviral therapy. Small molecules that disrupt capsid assembly or disassembly have shown promise as potent antiviral agents.
While phenylalanine derivatives have been investigated as core scaffolds for HIV-1 capsid modulators, there are no specific reports on the antiviral activity or mechanism of action of compounds containing 2,3-Dimethyl-D-phenylalanine. The structure-activity relationship studies published to date have not included this particular substitution pattern.
Effects on Peptide Folding, Self-Assembly, and Supramolecular Organization
The introduction of modified amino acids can significantly influence the secondary and tertiary structure of peptides, as well as their ability to self-assemble into larger, ordered structures like fibrils and hydrogels.
β-Sheet Conformation and Side Chain Packing within Peptide Structures
The β-sheet is a common secondary structural motif in proteins and peptides, playing a role in both normal biological function and in pathological protein aggregation. The side chains of the constituent amino acids dictate the packing and stability of these structures.
There is a lack of specific experimental or computational data on how the 2,3-dimethyl substitution on the phenyl ring of D-phenylalanine influences β-sheet propensity or side chain packing interactions within a peptide context. Such modifications can introduce steric hindrance that may either promote or inhibit specific folded conformations, but without dedicated studies, any potential effects remain speculative.
Hydrogelation Properties of Dimethylphenylalanine-Containing Peptides
Peptide-based hydrogels are a class of soft materials with numerous applications in biomedicine, including drug delivery and tissue engineering. The self-assembly of short peptides into fibr
Intermolecular π-π Stacking and Hydrogen Bonding Networks in Self-Assembling Systems
The self-assembly of peptides into ordered supramolecular structures is a process governed by a delicate interplay of non-covalent interactions. Among these, intermolecular hydrogen bonding and π-π stacking are paramount, particularly in peptides containing aromatic residues. The incorporation of synthetically modified amino acids, such as 2,3-dimethyl-D-phenylalanine, into peptide sequences can significantly modulate these interactions, thereby influencing the architecture and stability of the resulting nanomaterials. This section explores the nuanced roles of π-π stacking and hydrogen bonding in self-assembling systems, with a specific focus on the projected impact of the 2,3-dimethyl substitution on the D-phenylalanine scaffold.
The introduction of methyl groups onto the phenyl ring of D-phenylalanine at the 2 and 3 positions is anticipated to exert a significant influence on these interactions through both steric and electronic effects.
Steric Influence of Dimethyl Substitution on π-π Stacking:
The presence of two methyl groups on the phenyl ring introduces considerable steric bulk. This is expected to hinder the close approach of adjacent aromatic rings, thereby potentially disrupting the ideal geometries for π-π stacking. Research on methylated aromatic systems suggests that such substitutions can restrict the rotational freedom of the phenyl ring, which in turn can dictate the preferred orientation of interaction.
For 2,3-dimethyl-D-phenylalanine, the ortho and meta positioning of the methyl groups would likely preclude a parallel, face-to-face stacking arrangement due to steric clashes. Instead, a T-shaped or parallel-displaced geometry might be favored to accommodate the bulky methyl groups. This alteration in stacking geometry would directly impact the energetic contribution of the π-π interactions to the stability of the self-assembled structure.
| Interaction Type | Unsubstituted Phenylalanine | Projected 2,3-dimethyl-D-phenylalanine | Rationale for Projected Change |
| π-π Stacking Geometry | Can adopt parallel-displaced and T-shaped | Likely favors T-shaped or significantly displaced | Steric hindrance from ortho and meta methyl groups prevents close parallel alignment. |
| Stacking Energy | Favorable | Potentially reduced | Non-optimal stacking geometries due to steric hindrance may lead to weaker interactions. |
| Conformational Freedom | Relatively high rotational freedom of phenyl ring | Restricted rotation around the Cβ-Cγ bond | Methyl groups clash with the peptide backbone and neighboring side chains, locking the ring into specific conformations. |
Electronic Effects of Dimethyl Substitution:
Methyl groups are weakly electron-donating. The presence of two such groups on the phenyl ring increases its electron density. This enhanced electron richness could potentially strengthen cation-π interactions if a positively charged amino acid residue is in proximity. However, in the context of π-π stacking between two 2,3-dimethyl-D-phenylalanine residues, the increased electron density might lead to greater electrostatic repulsion between the faces of the aromatic rings, further disfavoring a face-to-face arrangement.
Hydrogen Bonding Networks in the Presence of Modified Residues:
While the dimethyl substitution directly impacts π-π stacking, it indirectly influences the hydrogen bonding network of the peptide backbone. The steric constraints imposed by the bulky side chain can affect the local peptide backbone conformation. This, in turn, can either promote or inhibit the formation of the extended β-sheet structures that are often stabilized by a regular network of intermolecular hydrogen bonds.
The D-amino acid configuration of 2,3-dimethyl-D-phenylalanine also plays a crucial role. Peptides composed of alternating L- and D-amino acids are known to readily self-assemble into well-ordered nanotubes and other nanostructures, facilitated by the formation of a flat, extended peptide backbone that promotes efficient hydrogen bonding. The incorporation of 2,3-dimethyl-D-phenylalanine into such a sequence would need to be sterically compatible with the packing of adjacent peptide chains to maintain the integrity of the hydrogen bonding network.
Synergy of Interactions and Resultant Morphologies:
The final morphology of a self-assembling peptide system is a result of the synergistic and sometimes competing nature of these non-covalent forces. For a peptide containing 2,3-dimethyl-D-phenylalanine, the following outcomes can be hypothesized:
Formation of Less-Dense Structures: The steric hindrance from the dimethylated phenyl rings might lead to looser packing of the peptide units, potentially resulting in the formation of fibrillar or gel-like structures rather than highly crystalline nanotubes.
Novel Morphologies: The unique steric and electronic nature of 2,3-dimethyl-D-phenylalanine could direct the self-assembly process towards novel supramolecular architectures not observed with unsubstituted phenylalanine.
Mechanistic Investigations of 2,3 Dimethy D Phenylalanine in Biological Systems Pre Clinical Focus
Modulation of Cellular and Subcellular Processes by Dimethylphenylalanine and its Derivatives
D-amino acids, which are not typically used in ribosome-based protein synthesis, play significant regulatory roles in the bacterial kingdom. nih.gov They are crucial components of the peptidoglycan (PG) cell wall, which provides structural integrity and resistance to environmental stress. nih.govresearchgate.net The incorporation of D-amino acids like D-Alanine and D-Glutamate into the stem peptides of PG is a key feature that contributes to the architecture of the murein and provides resistance against most proteases. nih.gov
Recent studies have shown that bacteria also produce and release a variety of other D-amino acids, often referred to as non-canonical D-amino acids (NCDAAs), especially during stationary phase or under stress conditions. researchgate.netembopress.org These NCDAAs can be incorporated into the PG polymer, thereby remodeling the cell wall. nih.govresearchgate.net This remodeling can modulate the strength, flexibility, and composition of the PG, influencing the cell's response to environmental challenges. nih.govresearchgate.net
Research on Lactococcus lactis F44 has demonstrated that the exogenous supply of certain D-amino acids, including D-phenylalanine (B559541) (D-Phe), can significantly enhance the bacterium's resistance to acid stress. nih.gov In this bacterium, D-Phe was found to be incorporated into the fourth and fifth positions of the PG muropeptides. nih.gov This modification of the cell wall structure is linked to improved survival under acidic conditions and an increase in the production of the antimicrobial peptide nisin. nih.gov The incorporation of exogenous D-amino acids like D-Phe into the bacterial PG during its biosynthesis can disrupt the natural amino acid sequence, leading to bactericidal effects or altered physiological properties. mdpi.com
| D-Amino Acid Supplement | Increase in Nisin Yield (%) | Key Finding on PG Incorporation |
|---|---|---|
| D-Methionine | 93.22% | Incorporated into the 5th position of PG muropeptides. nih.gov |
| D-Phenylalanine | 101.29% | Incorporated into the 4th and 5th positions of PG muropeptides. nih.gov |
G protein-coupled receptors (GPCRs) are the largest family of cell membrane proteins and are involved in a vast array of physiological processes by recognizing a wide variety of signals, from photons to hormones and neurotransmitters. scholaris.canih.gov The binding of a ligand to a GPCR initiates a conformational change, which in turn activates intracellular G proteins, leading to a downstream signaling cascade. nih.govkhanacademy.org
Amino acids are known to act as signaling molecules that can activate specific GPCRs. scholaris.ca For instance, L-phenylalanine has been identified as a ligand for certain orphan GPCRs, which are receptors whose endogenous ligands have not yet been identified. scholaris.ca Furthermore, derivatives of phenylalanine, such as N-Lactoyl-phenylalanine (Lac-Phe), have been shown to activate a subset of GPCRs with concentration-dependent effects, suggesting they function as signaling metabolites. researchgate.net
While direct studies on 2,3-dimethyl-D-phenylalanine are limited, its structural similarity to phenylalanine suggests it could potentially interact with GPCRs. The D-chiral configuration and the addition of methyl groups on the phenyl ring would be expected to confer specificity for a distinct subset of receptors or alter the binding affinity and signaling outcome compared to L-phenylalanine. The diverse chemical nature of GPCR binding pockets allows for the recognition of a wide range of ligands, and synthetic amino acid derivatives are an area of interest for probing these interactions and discovering novel pharmacological tools. scholaris.ca
The metabolic fate of phenylalanine and its derivatives is governed by several key enzymes. Aromatic L-amino acid decarboxylases (AADCs) are enzymes that convert aromatic amino acids into their corresponding amines. nih.gov For example, AADCs decarboxylate L-phenylalanine to produce phenethylamine, a precursor to many volatile compounds in plants and a neuromodulator in animals. nih.gov The specificity of these enzymes is critical, and modifications to the substrate, such as the addition of methyl groups on the aromatic ring of 2,3-dimethyl-D-phenylalanine, could significantly alter its recognition and processing by AADCs, potentially reducing the rate of or inhibiting the decarboxylation reaction. researchgate.net
Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of L-phenylalanine, converting it to L-tyrosine. wikipedia.orgnih.govdavidson.edu This enzyme is highly specific for its L-amino acid substrate. wikipedia.org Consequently, D-amino acids like 2,3-dimethyl-D-phenylalanine are not substrates for PAH. wikipedia.org The presence of this D-enantiomer would not lead to the production of tyrosine via this pathway. This resistance to degradation by PAH means that 2,3-dimethyl-D-phenylalanine could have a longer biological half-life than its L-counterpart and could potentially interfere with the normal metabolism of L-phenylalanine by competing for other, less specific enzymes or transporters. nih.gov Inborn errors in the PAH gene lead to phenylketonuria (PKU), a condition characterized by the toxic accumulation of phenylalanine, highlighting the critical role of this enzyme in amino acid homeostasis. davidson.edumedlineplus.gov
| Enzyme | Reaction Catalyzed | Substrate Specificity & Relevance to 2,3-Dimethyl-D-phenylalanine |
|---|---|---|
| Aromatic L-Amino Acid Decarboxylase (AADC) | L-Phenylalanine → Phenethylamine + CO₂ nih.gov | Specific for L-amino acids. The D-configuration and methyl groups of 2,3-dimethyl-D-phenylalanine would likely make it a poor substrate or potential inhibitor. researchgate.net |
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine + O₂ + Tetrahydrobiopterin → L-Tyrosine + H₂O wikipedia.org | Highly specific for L-phenylalanine. 2,3-dimethyl-D-phenylalanine is not a substrate. davidson.eduwikipedia.org |
Molecular Recognition and Chiral Discrimination in Biological Contexts
The three-dimensional structure of molecules is crucial for their biological activity, and living systems exhibit a high degree of stereospecificity, often discriminating between enantiomers of the same compound. nih.gov This chiral discrimination is fundamental to molecular recognition events, such as the binding of a ligand to a biological receptor. dntb.gov.ua
The importance of chirality is evident in studies involving synthetic amino acid analogues in bioactive peptides. For example, the substitution of phenylalanine with its methylated derivatives in opioid receptor-selective peptides has been shown to have enantioselective effects on receptor affinity and selectivity. researchgate.net In one study, replacing L-Phe with 2',6'-dimethyl-L-phenylalanine (L-Dmp) in a deltorphin (B1670231) analogue resulted in a 22-fold increase in delta-opioid receptor affinity and a 75-fold improvement in delta receptor selectivity. researchgate.net In contrast, the substitution with the D-enantiomer, 2',6'-dimethyl-D-phenylalanine (D-Dmp), led to a significant loss in receptor selectivity. researchgate.net This demonstrates that the precise stereochemical and conformational presentation of the dimethyl-phenyl side chain is critical for optimal interaction with the receptor's binding pocket.
| Analogue | Key Substitution | Change in μ-Opioid Receptor Affinity | Change in δ-Opioid Receptor Affinity | Impact on δ-Receptor Selectivity |
|---|---|---|---|---|
| [L-Dmp³]DT | L-Phe replaced with L-Dmp | Slight decrease | 22-fold increase | 75-fold improvement |
| [D-Dmp³]DT | L-Phe replaced with D-Dmp | - | - | Great loss of selectivity |
Amino acids can interact directly with the lipid bilayers that form cell membranes, influencing their physical properties. nih.gov Phenylalanine, due to its hydrophobic phenyl group, has a notable affinity for the membrane interface. nih.govacs.orgconicet.gov.ar Studies using model membranes such as those made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have shown that phenylalanine can partition into the membrane. nih.gov This interaction involves more than just a simple hydrophobic effect; it includes the stabilization of a complex between the phosphocholine (B91661) headgroup of the lipid and the phenylalanine molecule. nih.govacs.org The interaction is strong enough to have a measurable dissociation constant (Kd) of 2.23 ± 0.09 mM, with a free energy change of approximately -4.54 kcal/mol. nih.govacs.org
These interactions can be enantioselective. It has been reported that L-phenylalanine increases the fluidity and permeability of lipid membranes more effectively than D-phenylalanine. nih.gov This suggests a difference in how the two enantiomers accommodate themselves within the structured environment of the lipid bilayer. For 2,3-dimethyl-D-phenylalanine, the presence of two methyl groups on the phenyl ring would increase its hydrophobicity compared to phenylalanine. This enhanced hydrophobicity would likely lead to a stronger partitioning into the hydrophobic core of the lipid membrane, potentially magnifying its effects on membrane structure and permeability. conicet.gov.ar
Role as Building Blocks in Drug Discovery Leads (Mechanistic Studies, Excluding Clinical Outcomes)
The incorporation of D-phenylalanine and its derivatives into benzoxazole (B165842) scaffolds has been a focal point in the development of novel anti-tubercular agents. Mechanistic studies have revealed that these compounds can exhibit potent antibacterial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A notable example from this class is the D-phenylalanine-benzoxazole derivative known as Q112. nih.govnih.gov
Pre-clinical investigations into the mechanism of action of Q112 have demonstrated its ability to disrupt the essential pantothenate/coenzyme A (CoA) biosynthetic pathway in Mtb. nih.gov Metabolomic profiling of Mtb treated with Q112 revealed a depletion of pantoate and an accumulation of ketopantoate. nih.govproquest.com This metabolic signature is consistent with the inhibition of ketopantoate reductase (KPR), a key enzyme in this pathway. nih.gov
Further research identified the essential protein Rv3603c as a previously unrecognized PanG ketopantoate reductase that is inhibited by Q112. nih.govacs.org The inhibition of Rv3603c by D-phenylalanine-benzoxazole derivatives disrupts the production of pantoate, a crucial precursor for the biosynthesis of CoA. nih.govfrontiersin.orgfrontiersin.org The pantothenate biosynthesis pathway is an attractive target for anti-tubercular drug development as it is essential for Mtb and absent in mammals. frontiersin.orgrsc.org
Interestingly, while Q112 is a potent inhibitor of PanG, this may not be its sole mechanism of antibacterial activity. nih.gov It has been observed that pantothenate supplementation does not rescue Mtb from the effects of Q112, suggesting the existence of additional cellular targets. nih.govproquest.com Furthermore, resistance to Q112 has been linked to loss-of-function mutations in the TatABC translocase, a twin-arginine protein translocation system, which points to a unique mechanism of action. nih.gov
A significant challenge in the development of these D-phenylalanine-benzoxazole derivatives has been their instability in plasma. nih.gov For instance, Q112 was found to have a short half-life of approximately 25 minutes in mouse plasma, with hydrolysis of the amide bond being the primary metabolic pathway. nih.gov This has prompted the exploration of nonhydrolyzable derivatives to improve pharmacokinetic properties. nih.govnih.govrawdatalibrary.net Structure-activity relationship (SAR) studies have shown that while the D-phenylalanine moiety is important for activity, certain modifications to the benzoxazole and phenyl rings are tolerated. nih.gov For example, replacing the amide bond with more stable linkages has been a strategy to enhance plasma stability. nih.gov
Interactive Table: Research Findings on D-Phenylalanine-Benzoxazole Derivatives
| Compound/Derivative | Target | Mechanism of Action | Key Findings |
|---|---|---|---|
| Q112 (D-phenylalanine-benzoxazole) | Rv3603c (PanG) | Inhibition of ketopantoate reductase in the pantothenate/CoA biosynthetic pathway. | Potent anti-tubercular activity; metabolic profiling shows pantoate depletion and ketopantoate accumulation. nih.govproquest.com |
| Q112 | Unknown | Potential additional targets beyond PanG. | Pantothenate supplementation does not rescue Mtb from Q112's effects. nih.govproquest.com |
| Q112-resistant Mtb | TatABC translocase | Loss-of-function mutations. | Resistance mechanism suggests a unique mode of action for Q112. nih.gov |
| Nonhydrolyzable Q112 Analogs | Rv3603c (PanG) and potentially other targets | Designed to resist plasma hydrolysis of the amide bond. | Showed improved stability in mouse plasma, addressing a key liability of the parent compound. nih.gov |
No information could be found regarding the specific application of 2,3-Dimethyl-D-phenylalanine in the design of antiviral and anticancer compounds such as dendrimers and nucleoside conjugates in the provided search results.
No information was available in the search results concerning the theoretical or in vitro applications of 2,3-Dimethyl-D-phenylalanine in prodrug design and targeted delivery strategies.
Advanced Analytical Methodologies for 2,3 Dimethy D Phenylalanine Research
Chromatographic and Electrophoretic Separation Techniques
Chromatographic methods are fundamental to the analysis of 2,3-Dimethyl-D-phenylalanine, providing the means to separate it from impurities and its corresponding enantiomer.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of 2,3-Dimethyl-D-phenylalanine and for monitoring the progress of its synthesis. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The purity is determined by integrating the peak area of 2,3-Dimethyl-D-phenylalanine relative to the total area of all observed peaks in the chromatogram.
During synthesis, HPLC can be used to track the consumption of starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. nih.gov For instance, in the synthesis of related d-phenylalanine (B559541) derivatives, HPLC analysis has been instrumental in measuring conversion rates and product formation. nih.gov While specific methods for 2,3-Dimethyl-D-phenylalanine are not extensively documented, established protocols for similar amino acids, such as phenylalanine and its derivatives, can be adapted. These methods often utilize C18 columns with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgnih.gov
Table 1: Illustrative HPLC Parameters for Phenylalanine Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of water with 0.1% trifluoroacetic acid and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
This table represents typical starting conditions for method development for the analysis of phenylalanine derivatives.
The biological activity of chiral molecules is often enantiomer-specific. Therefore, verifying the enantiomeric purity of 2,3-Dimethyl-D-phenylalanine is critical. Chiral chromatography is the definitive method for this purpose, enabling the separation of the D- and L-enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Several types of CSPs are effective for the separation of amino acid enantiomers, including those based on macrocyclic glycopeptides like teicoplanin. sigmaaldrich.com The choice of mobile phase, which can be polar organic, reversed-phase, or normal-phase, is crucial for achieving optimal separation. sigmaaldrich.comnih.gov For underivatized amino acids, macrocyclic glycopeptide-based CSPs are particularly successful as they are compatible with a wide range of mobile phases. sigmaaldrich.com The enantiomeric excess (ee) is a measure of the purity and is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 2: Chiral Stationary Phases for Amino Acid Enantiomer Separation
| Chiral Stationary Phase | Principle of Separation | Applicable Mobile Phases |
|---|---|---|
| Teicoplanin-based (e.g., CHIROBIOTIC T) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com | Reversed-phase, Polar organic, Normal-phase |
| Amylose-derived | Formation of transient diastereomeric complexes via inclusion into the chiral cavities of the polysaccharide structure. | Normal-phase, Reversed-phase |
Mass Spectrometry for Molecular Identification and Mechanistic Studies
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of 2,3-Dimethyl-D-phenylalanine and for investigating its behavior under various conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate mass determination of 2,3-Dimethyl-D-phenylalanine, confirming its molecular weight and elemental composition. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. researchmap.jp This technique is highly sensitive and can provide molecular weight information from minute sample quantities.
Furthermore, ESI-MS is a powerful tool for studying non-covalent interactions and characterizing complexes that 2,3-Dimethyl-D-phenylalanine may form with other molecules, such as metal ions or host molecules. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) experiments on the protonated molecules can provide structural information through the analysis of fragmentation patterns. For N,N-dimethyl amino acids, characteristic fragmentation includes the loss of water and carbon monoxide to form an immonium ion. nih.gov
Pyrolysis/Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used to study the thermal decomposition of non-volatile materials. wikipedia.org In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry.
Table 3: Potential Thermal Degradation Products of Phenylalanine Derivatives
| Product Class | Formation Pathway |
|---|---|
| Aromatic Hydrocarbons | Decarboxylation and deamination |
| Pyridines | Cyclization and rearrangement reactions |
| Naphthalenes | Secondary reactions at higher temperatures acs.orgacs.org |
Electrochemical Methods for Chiral Sensing and Detection
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of chiral molecules. The development of electrochemical sensors for the chiral recognition of amino acids is an active area of research. nih.govmdpi.com These sensors are typically based on modifying an electrode surface with a chiral selector that interacts differently with the two enantiomers of the target analyte.
The principle of electrochemical chiral recognition often relies on the "three-point interaction model," where the chiral selector forms a diastereomeric complex with one enantiomer that is more stable than with the other. nih.gov This difference in interaction can lead to a measurable difference in the electrochemical response, such as the peak potential or peak current in techniques like cyclic voltammetry or differential pulse voltammetry. nih.govnih.gov Materials such as cyclodextrins, proteins, and molecularly imprinted polymers have been used as chiral selectors for the electrochemical sensing of phenylalanine enantiomers. mdpi.comnih.gov While specific electrochemical sensors for 2,3-Dimethyl-D-phenylalanine have not been reported, the methods developed for phenylalanine provide a strong foundation for the future development of sensors for its derivatives. acs.orgfigshare.com
Table 4: Chiral Selectors Used in Electrochemical Sensors for Phenylalanine Enantiomers
| Chiral Selector | Principle of Recognition |
|---|---|
| β-Cyclodextrin | Host-guest inclusion complexation. nih.govacs.org |
| Bovine Serum Albumin (BSA) | Multiple chiral binding sites on the protein surface. nih.gov |
| Molecularly Imprinted Polymers (MIPs) | Pre-designed recognition cavities that are complementary in shape and functionality to the target enantiomer. |
Differential Pulse Voltammetry for Enantiomeric Discrimination
Differential Pulse Voltammetry (DPV) has emerged as a sensitive and cost-effective electrochemical technique for the enantioselective recognition of amino acids, including D-phenylalanine. researchgate.netmaynoothuniversity.ie This method relies on the use of chiral-modified electrodes that interact differently with the D- and L-enantiomers of phenylalanine, resulting in a measurable difference in the electrochemical response.
The core principle of this technique involves the fabrication of an electrode surface with a chiral selector. A commonly used material is a chiral conducting polymer, such as polyaniline, which is electrochemically synthesized in the presence of a chiral dopant like (+)- or (-)-camphorsulfonic acid. researchgate.netmaynoothuniversity.ie This process imparts a specific three-dimensional chiral structure to the polymer film. When this electrode is exposed to a solution containing a racemic mixture of phenylalanine, one enantiomer will preferentially interact with the chiral surface.
This preferential interaction leads to a distinct oxidation peak in the differential pulse voltammogram for one enantiomer, while the other enantiomer produces a significantly smaller or no peak at the same potential. maynoothuniversity.ie For instance, a polyaniline film prepared with (+)-camphorsulfonic acid has been shown to be an effective detector for D-phenylalanine, producing a clear oxidation peak at approximately 0.7 V (vs. SCE). researchgate.netmaynoothuniversity.ie Conversely, the corresponding polymer synthesized with (-)-camphorsulfonic acid is selective for L-phenylalanine. researchgate.netmaynoothuniversity.ie
The sensitivity of the DPV method is influenced by several experimental parameters, including the pH of the buffer solution, the concentration of the analyte, and the properties of the modified electrode. Research has demonstrated a linear relationship between the peak current and the concentration of the target enantiomer over a specific range, allowing for quantitative analysis. maynoothuniversity.ie
| Parameter | Value | Reference Electrode |
| Working Electrode | (+) Polyaniline-modified Platinum | Saturated Calomel Electrode (SCE) |
| Analyte | D-phenylalanine | |
| Buffer Solution | 0.15 mol dm⁻³ phosphate (B84403) buffer | |
| pH | 7.5 | |
| Oxidation Peak Potential | ca. 0.7 V | |
| Enantiomeric Selectivity | High for D-phenylalanine |
Integrated Analytical Platforms for Complex System Characterization
The comprehensive characterization of 2,3-dimethyl-D-phenylalanine and other chiral molecules in complex biological or chemical systems necessitates the use of integrated analytical platforms. These platforms combine multiple analytical techniques to provide detailed qualitative and quantitative information. A prominent example of such a platform is the integration of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS), often coupled with a chiral separation method.
Integrated platforms for chiral amino acid analysis typically involve the following key components:
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed for the initial separation of the analyte from the sample matrix. To achieve enantiomeric separation, a chiral stationary phase (CSP) is used. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.gov Two-dimensional heart-cutting LC is another advanced approach where a fraction containing the analytes of interest from a first dimension column is transferred to a second dimension column with a different selectivity for further separation. nih.gov
Mass Spectrometric Detection: The separated components from the LC system are introduced into a mass spectrometer for detection and identification. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for the confident identification and quantification of the target analyte even at low concentrations. The mass spectrometer can be operated in various modes to obtain structural information and to quantify the analyte.
Automated Derivatization: In some platforms, the derivatization process is automated and performed inline. This improves reproducibility and sample throughput. For instance, an autosampler with an integrated chromatography system can be used for online chiral derivatization prior to LC-MS/MS analysis.
The integration of these techniques provides a powerful tool for the characterization of chiral molecules like 2,3-dimethyl-D-phenylalanine in complex matrices. This approach allows for the simultaneous determination of the enantiomeric ratio and the accurate quantification of each enantiomer.
| Platform Component | Technique/Method | Purpose |
| Sample Introduction | Autosampler | Automated and precise injection of the sample. |
| Separation | High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP) | Separation of enantiomers based on differential interaction with the CSP. |
| Chiral Derivatization followed by HPLC | Conversion of enantiomers to diastereomers for separation on an achiral column. | |
| Two-Dimensional Heart-Cutting LC | Enhanced separation of analytes in complex mixtures. | |
| Detection & Identification | Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive detection, structural elucidation, and quantification. |
| Data Analysis | Integrated Software | Control of the platform, data acquisition, and processing. |
Future Research Directions and Emerging Applications of 2,3 Dimethy D Phenylalanine Chemistry
Development of Novel Synthetic Routes and Scalable Production
The advancement of applications for 2,3-dimethyl-D-phenylalanine is fundamentally dependent on efficient and scalable synthetic methodologies. Current research into the synthesis of substituted D-phenylalanines provides a roadmap for future work on this specific compound. Key areas of focus will include biocatalysis, asymmetric synthesis, and process optimization for large-scale production.
Biocatalytic and Chemoenzymatic Approaches: Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs), D-amino acid dehydrogenases, and D-amino acid transaminases are powerful tools for asymmetric synthesis. nih.govacs.org Future efforts will likely involve engineering these enzymes to enhance their activity and selectivity for 2,3-dimethyl substituted substrates. Multi-enzymatic cascade processes, which combine several reaction steps in a single pot, offer an atom-economic and efficient route. nih.govnih.gov For instance, a cascade coupling a PAL-mediated amination with a deracemization process could convert a readily available 2,3-dimethylcinnamic acid into the desired optically pure D-amino acid. nih.gov
Asymmetric Chemical Synthesis: Parallel to biocatalysis, advanced chemical methods will be crucial. Asymmetric synthesis of α,β-dialkyl-α-phenylalanines has been demonstrated through the direct alkylation of chiral alanine (B10760859) derivatives, a method that could be adapted for the synthesis of 2,3-dimethyl-D-phenylalanine. nih.gov Phase-transfer catalysis using chiral metal complexes is another promising avenue that offers operational simplicity and potential scalability.
Scalable Production: Transitioning from laboratory-scale synthesis to industrial production requires robust and cost-effective processes. High-density fermentation is a proven method for producing non-natural amino acids at titers greater than 1 g/L, which could be applied here. tandfonline.comtandfonline.com Developing stable cell lines engineered for efficient incorporation of this specific amino acid will be a critical step. nih.gov Ruthenium-catalyzed reductions have also been shown to be a rapid and scalable process for creating libraries of unnatural amino acids, a technique that could be adapted for derivatives of 2,3-dimethyl-D-phenylalanine. rsc.orgrsc.org
Table 1: Comparison of Potential Synthetic Strategies for 2,3-Dimethyl-D-phenylalanine
| Strategy | Key Features | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Biocatalytic Cascades | Utilizes engineered enzymes (e.g., PALs, transaminases) in one-pot reactions. nih.govpolimi.it | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering for substrate specificity, process optimization. |
| Asymmetric Alkylation | Direct alkylation of chiral glycine (B1666218) or alanine derivatives. nih.govacs.org | High stereochemical control, well-established chemical principles. | Development of specific chiral auxiliaries and catalysts. |
| High-Density Fermentation | Use of engineered microorganisms in bioreactors. tandfonline.com | High volumetric yields, suitable for large-scale production. | Strain engineering, optimization of fermentation conditions. |
Advanced Design Principles for Enhanced Bioactivity, Selectivity, and Stability
The unique structure of 2,3-dimethyl-D-phenylalanine—specifically the D-chiral center and the ortho/meta-dimethylated phenyl ring—offers a powerful tool for rational drug design. Future research will focus on leveraging these features to create peptides and small molecules with superior therapeutic properties.
The methyl groups at the 2' and 6' positions, as seen in the analogous 2',6'-dimethylphenylalanine (Dmp), can restrict the rotation of the phenyl ring. nih.gov This conformational constraint can lock a peptide into a specific bioactive conformation, leading to increased receptor affinity and selectivity. For example, replacing Phenylalanine with Dmp in certain opioid peptides has been shown to dramatically increase receptor selectivity. nih.gov The 2,3-dimethyl substitution is expected to impose a different, unique conformational bias that could be exploited to target specific receptor subtypes.
Furthermore, the D-configuration provides inherent resistance to proteolysis by common proteases, which typically recognize L-amino acids. This enhanced stability is a critical attribute for peptide-based drugs, leading to longer half-lives in vivo. The increased hydrophobicity imparted by the two methyl groups can also influence membrane permeability and interactions with hydrophobic pockets in target proteins. nih.gov
Future design principles will involve systematically incorporating 2,3-dimethyl-D-phenylalanine into peptide sequences to:
Modulate Receptor Selectivity: Fine-tune binding to different receptor subtypes (e.g., opioid, somatostatin, or GPCRs).
Enhance Metabolic Stability: Create peptide drugs with longer durations of action.
Control Peptide Conformation: Use the steric bulk of the dimethyl-phenyl group to induce specific secondary structures like turns or helices.
Improve Oral Bioavailability: The increased lipophilicity may enhance absorption, a key challenge for peptide therapeutics.
Exploration of New Biological Targets and Pathways for Therapeutic Intervention
While D-phenylalanine (B559541) itself has been explored for its role as an enkephalinase inhibitor with antidepressant and analgesic properties, the therapeutic potential of its substituted derivatives is largely untapped. wikipedia.org A primary direction for future research will be to screen 2,3-dimethyl-D-phenylalanine and peptides containing it against a wide array of biological targets.
Potential Therapeutic Areas:
Oncology: D-amino acid-containing peptides can be designed to target cancer-specific receptors or enzymes, with their stability providing a significant advantage for therapeutic development.
Neurology: Given the known effects of D-phenylalanine on the nervous system, this analog could be investigated for activity against targets involved in pain, depression, and neurodegenerative diseases.
Infectious Diseases: The stability of peptides containing this amino acid makes them attractive candidates for developing antimicrobial peptides that can resist bacterial proteases.
The strategy would involve incorporating 2,3-dimethyl-D-phenylalanine into peptide libraries and screening them for activity in high-throughput assays. The unique steric and electronic profile of the 2,3-dimethylphenyl group may lead to novel interactions with protein binding pockets that are not achievable with natural amino acids. researchgate.net
Development of Advanced Analytical Tools for In Situ and Real-Time Studies
As research into 2,3-dimethyl-D-phenylalanine progresses, the need for sophisticated analytical methods to monitor its synthesis and biological activity will become critical. Future work will necessitate the development of tools for chiral separation, quantification in complex biological matrices, and real-time analysis of its interactions.
Chiral Separation and Quantification: High-performance liquid chromatography (HPLC) using chiral columns will be essential for determining the enantiomeric purity of synthetic batches. mdpi.com The development of specific methods for separating and quantifying 2,3-dimethyl-D-phenylalanine from its L-enantiomer and other isomers will be a foundational requirement.
In Situ and Real-Time Monitoring: Advanced techniques will be needed to study the compound's behavior in biological systems. This could include:
Mass Spectrometry (MS): For identifying and quantifying the amino acid and its metabolites in cells and tissues.
Spectroscopic Probes: Incorporating fluorescent or isotopic labels into the molecule to track its uptake, distribution, and binding to target proteins in real-time.
Biosensors: Developing specific biosensors that can detect and quantify 2,3-dimethyl-D-phenylalanine in situ, providing dynamic information about its concentration and localization.
These analytical tools will be indispensable for pharmacokinetic studies, understanding metabolic pathways, and elucidating the mechanism of action at a molecular level.
Table 2: Key Analytical Tools and Their Future Applications for 2,3-Dimethyl-D-phenylalanine
| Analytical Tool | Specific Application | Research Goal |
|---|---|---|
| Chiral HPLC | Enantiomeric purity assessment. mdpi.com | Quality control of synthetic products. |
| LC-MS/MS | Quantification in biological fluids (plasma, urine). | Pharmacokinetic and metabolism studies. |
| Fluorescence Spectroscopy | Real-time tracking of labeled peptides. | Visualizing cellular uptake and target localization. |
| NMR Spectroscopy | Structural elucidation of peptides containing the amino acid. | Determining the 3D structure and conformational effects. |
Integration into Supramolecular Assemblies, Nanomaterials, and Advanced Biomaterials
The unique properties of unnatural amino acids are increasingly being exploited in materials science. The D-chirality and hydrophobic nature of 2,3-dimethyl-D-phenylalanine make it an excellent candidate for integration into novel materials.
Supramolecular Assemblies: Peptides containing D-amino acids can self-assemble into highly stable nanostructures like hydrogels, nanotubes, and fibers. The D-configuration prevents degradation by endogenous enzymes, making these materials suitable for applications in tissue engineering and drug delivery. The 2,3-dimethylphenyl group would add significant hydrophobic driving force for assembly and could be used to control the morphology and mechanical properties of the resulting materials.
Functional Nanomaterials: Derivatives of phenylalanine have been successfully attached to fullerenes to create novel bio-functional materials. rsc.orgresearchgate.net 2,3-Dimethyl-D-phenylalanine could be used in a similar fashion to create stable, functionalized nanoparticles for applications in bio-imaging, diagnostics, or as novel therapeutic agents themselves.
Advanced Biomaterials: Future research could explore the use of this amino acid to create:
Enzyme-Resistant Hydrogels: For long-term cell culture scaffolds or sustained-release drug depots.
Bio-functionalized Surfaces: Modifying surfaces with peptides containing this amino acid to control cell adhesion and biocompatibility.
Targeted Drug Carriers: Incorporating the amino acid into polymers or liposomes to enhance stability and target specific tissues.
Multi-Disciplinary Approaches for Systems-Level Understanding of Biological Roles
A comprehensive understanding of the biological impact of 2,3-dimethyl-D-phenylalanine will require a systems-level approach, integrating genomics, proteomics, metabolomics, and computational modeling.
'Omics' Technologies:
Proteomics: To identify proteins that interact with peptides containing this amino acid.
Metabolomics: To understand how the introduction of this unnatural amino acid perturbs cellular metabolic pathways.
Transcriptomics: To analyze changes in gene expression in response to treatment with the compound.
Computational Modeling: Molecular dynamics simulations and quantum mechanics can be used to predict how the incorporation of 2,3-dimethyl-D-phenylalanine affects peptide structure, stability, and binding affinity to target proteins. This computational insight can guide the rational design of new molecules and help interpret experimental results.
Q & A
Basic: What synthetic strategies are effective for producing high-purity 2,3-Dimethyl-D-phenylalanine?
Answer:
The synthesis typically involves alkylation or coupling reactions. For instance, peptide-bond formation using coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) under inert atmospheres ensures minimal racemization . Reaction conditions (pH 6–7, 0–4°C) and protecting groups (e.g., tert-butoxycarbonyl, Boc) preserve stereochemical integrity . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and confirmed by comparing retention times with authenticated standards .
Advanced: How can researchers resolve discrepancies in NMR data for 2,3-Dimethyl-D-phenylalanine structural confirmation?
Answer:
Contradictions in NMR spectra (e.g., unexpected splitting patterns) may arise from residual solvents, paramagnetic impurities, or diastereomeric byproducts. Use deuterated solvents (DMSO-d₆ or D₂O) to eliminate solvent interference . Paramagnetic impurities can be removed via recrystallization (ethanol/water, 1:3 v/v) . For diastereomers, employ chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(d)-camphorate]) to enhance signal separation in ¹H NMR .
Basic: What methodologies are recommended for quantifying 2,3-Dimethyl-D-phenylalanine in complex matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Use a hydrophilic interaction liquid chromatography (HILIC) column for polar retention, and calibrate with isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects . For non-MS setups, derivatization with dansyl chloride followed by fluorescence detection (ex: 340 nm, em: 525 nm) enhances sensitivity .
Advanced: How can isotopic labeling (e.g., ²H, ¹³C) improve metabolic studies of 2,3-Dimethyl-D-phenylalanine?
Answer:
Deuterium labeling at the methyl groups (e.g., 2,3-Dimethyl-D-phenylalanine-d₆) allows tracking via mass spectrometry. In vivo studies in model organisms (e.g., rodents) use LC-MS to monitor deuterium retention in plasma and urine, revealing metabolic stability and excretion pathways . ¹³C-labeled variants enable NMR-based flux analysis in cellular uptake studies, identifying rate-limiting steps in amino acid metabolism .
Basic: What are the solubility and storage guidelines for 2,3-Dimethyl-D-phenylalanine?
Answer:
The compound is sparingly soluble in ethanol and chloroform but dissolves in dilute HCl (0.5 M) or formic acid due to protonation of the amine group . Store lyophilized powder at –20°C under argon to prevent oxidation. For aqueous solutions, add 0.1% ascorbic acid to inhibit degradation and aliquot to avoid freeze-thaw cycles .
Advanced: What strategies mitigate chiral inversion during enzymatic assays involving 2,3-Dimethyl-D-phenylalanine?
Answer:
Chiral inversion (D → L form) under enzymatic conditions (e.g., peptidases) is minimized by using low-temperature incubations (4°C) and protease inhibitors (e.g., PMSF). Confirm enantiopurity post-assay via chiral HPLC (Chirobiotic T column, methanol/ammonium acetate mobile phase) . For in vitro studies, opt for D-amino acid oxidase-free enzyme preparations to avoid stereochemical bias .
Basic: How to validate the absence of cytotoxic byproducts in synthesized 2,3-Dimethyl-D-phenylalanine?
Answer:
Screen for residual alkylating agents (e.g., methyl iodide) via GC-MS (DB-5 column, electron ionization) . Cytotoxicity is assessed using MTT assays in HEK-293 cells at concentrations ≥1 mM. Confirm purity thresholds (>98% by HPLC) and absence of endotoxins (<0.1 EU/mg) via Limulus amebocyte lysate (LAL) testing .
Advanced: What computational tools predict the interaction of 2,3-Dimethyl-D-phenylalanine with biological targets?
Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like D-amino acid oxidases. Parameterize force fields using quantum mechanical data (B3LYP/6-31G*) for methyl groups and aromatic rings. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Basic: How does the pKa of 2,3-Dimethyl-D-phenylalanine influence its reactivity in peptide synthesis?
Answer:
The α-amine pKa (~8.9) dictates protonation states during coupling. At pH 7.5 (typical for EDC/NHS chemistry), the amine remains nucleophilic for acyl transfer. The carboxyl group (pKa ~2.3) requires activation (e.g., HOBt esters) for efficient peptide bond formation . Adjust pH with N-methylmorpholine to optimize reaction efficiency .
Advanced: What are the challenges in crystallizing 2,3-Dimethyl-D-phenylalanine for X-ray diffraction studies?
Answer:
Crystallization is hindered by conformational flexibility. Use vapor diffusion (sitting drop) with 30% PEG 4000 in sodium citrate (pH 4.5). For phase determination, prepare heavy-atom derivatives (e.g., soak crystals in 1 mM K₂PtCl₄). Data collection at synchrotron sources (λ = 0.97 Å) resolves methyl group orientations, validated against Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
